The synthesis of 3-(2,6-dimethylphenyl)-2-imino-1,3-thiazolidin-4-ones can be achieved through various synthetic routes. One common method involves the reaction of N-(2,6-dimethylphenyl)-N′-alkyl(aryl)thioureas with methyl bromoacetate []. This reaction proceeds through an initial alkylation step followed by intramolecular cyclization to yield the desired thiazolidinone ring system. The use of different electrophiles, such as bromoacetyl bromide, can lead to regioisomeric products, highlighting the importance of reaction conditions in controlling regioselectivity [].
The molecular structure of 3-(2,6-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography []. The thiazolidinone ring adopts a non-planar conformation, with the 2,6-dimethylphenyl substituent occupying an equatorial position. The imino group exists predominantly in the E configuration due to steric hindrance with the 2,6-dimethylphenyl group.
Specifically, 3-(2,6-Dimethylphenyl)-2-selenoxo-1,3-thiazolidin-4-one, a selenium analog of the compound, has been shown to exhibit antioxidant effects by scavenging superoxide radicals and suppressing hydrogen peroxide-induced cytotoxicity in rat pheochromocytoma cells (PC12 cells) []. The mechanism of action for this compound is believed to involve the activation of mitogen-activated protein kinase/extracellular signal-regulated protein kinases (MAPK/ERK1/2) signaling pathways []. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in the biological activity of 3-(2,6-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one.
Antioxidant Activity: The selenium analog, 3-(2,6-dimethylphenyl)-2-selenoxo-1,3-thiazolidin-4-one, exhibits strong superoxide anion-scavenging activity with an IC50 of 25.9 μmol/L []. This suggests potential applications in preventing oxidative stress-induced cell death, and further research could investigate its therapeutic potential in diseases associated with oxidative stress.
Anticancer Research: While there is limited research specifically on the anticancer activity of 3-(2,6-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one, other 1,3-thiazolidin-4-one analogs have shown promising anticancer properties []. These analogs have been shown to induce apoptosis in cancer cells, particularly those resistant to conventional chemotherapy drugs like paclitaxel and vinorelbine []. Future research could explore whether 3-(2,6-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one shares similar anticancer properties and its potential as a novel anticancer agent.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4